molecular formula C7H16O9S3 B12564942 1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

Cat. No.: B12564942
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-SSDOTTSWSA-N
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Description

1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)- is a chemical compound with the molecular formula C7H16O9S3. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .

Scientific Research Applications

1,2,4-Butanetriol,1,2,4-trimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Butanetriol: The parent compound with three hydroxyl groups.

    1,2,4-Butanetriol trinitrate: A nitrate ester derivative used in propellants.

    Glycerol: A similar triol with three hydroxyl groups but different chemical properties.

Uniqueness

1,2,4-Butanetriol,1,2,4-trimethanesulfonate is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity compared to other triols like glycerol. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

Molecular Formula

C7H16O9S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

YJIUOKPKBPEIMF-SSDOTTSWSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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